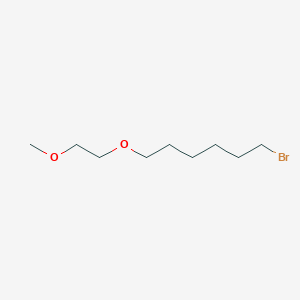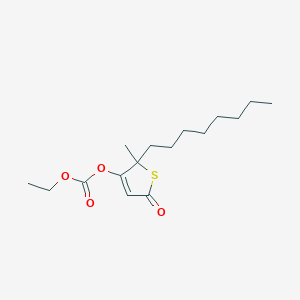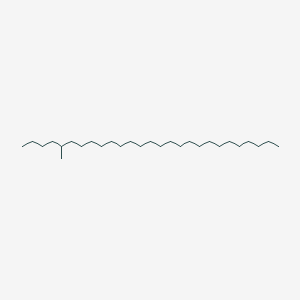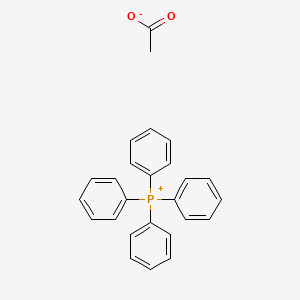
Phosphonium, tetraphenyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, tetraphenyl-, acetate is a type of phosphonium-based ionic liquid (PIL). PILs are known for their thermal and chemical stability, making them potential structures for various applications in academic and industrial processes . They are often used in electrochemical systems due to their wide electrochemical window .
Synthesis Analysis
The synthesis of phosphonium-based ionic liquids typically involves the reaction of a phosphine with a haloalkane . The rate of phosphonium salt formation is faster than those of nitrogen-based salts, implying higher productivity and lower cost in industrial manufacturing of PILs .Molecular Structure Analysis
Phosphonium-based ionic liquids have a unique molecular structure that contributes to their stability and versatility. They are characterized by a wide electrochemical window, which makes them attractive candidates for lithium-battery electrolytes .Chemical Reactions Analysis
Phosphonium-based ionic liquids have been used in various chemical reactions. For example, they have been used as electrolytic mediators for various electrochemical devices such as supercapacitors and lithium-ion batteries . They have also been used in separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials .Physical And Chemical Properties Analysis
Phosphonium-based ionic liquids are known for their thermal and chemical stability . They have relatively low viscosities and high conductivities when compared to the corresponding ammonium room temperature ionic liquids . They are also characterized by a wide electrochemical window .Mécanisme D'action
Safety and Hazards
Orientations Futures
Phosphonium-based ionic liquids have been gaining popularity due to their unique properties and potential applications. There is a growing interest in their use in various fields, including electrochemical systems, separation processes, and more . Future research will likely focus on expanding their applications and improving their synthesis process .
Propriétés
Numéro CAS |
64564-22-3 |
|---|---|
Formule moléculaire |
C26H23O2P |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
tetraphenylphosphanium;acetate |
InChI |
InChI=1S/C24H20P.C2H4O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2(3)4/h1-20H;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
HLNHDVOODYDVRZ-UHFFFAOYSA-M |
SMILES |
CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B3192607.png)
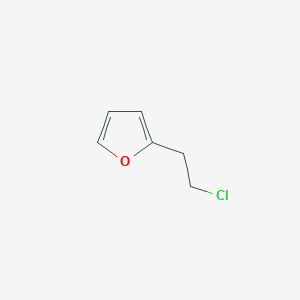


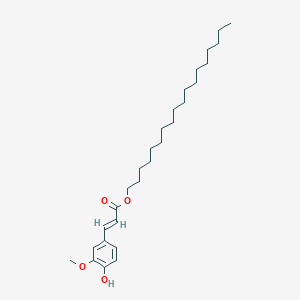
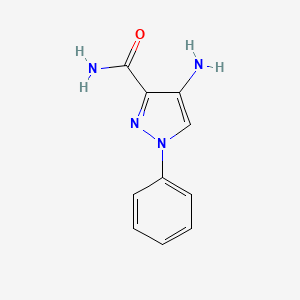
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B3192668.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B3192671.png)
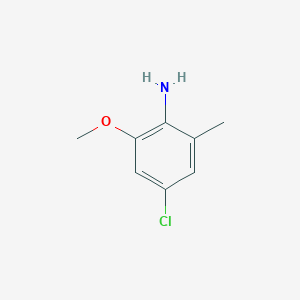
![1,7-Diazaspiro[4.5]decane, 7-(3-pyridinyl)-](/img/structure/B3192692.png)
